molecular formula C14H10Br2N2O2 B151278 2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide CAS No. 1694-64-0

2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide

Cat. No.: B151278
CAS No.: 1694-64-0
M. Wt: 398.05 g/mol
InChI Key: UVLXUZHEDUOEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide (CAS: 1694-64-0; molecular formula: C₁₄H₁₀Br₂N₂O₂; molecular weight: 398.05 g/mol) is a brominated acetamide derivative featuring a pyridinylcarbonyl group and dual bromine substituents on the aromatic ring. Structurally, it comprises a 4-bromo-2-(pyridin-2-ylcarbonyl)phenyl moiety linked to a bromoacetamide side chain (SMILES: BrCC(=O)Nc1ccc(Br)cc1C(=O)c2ccccn2) . The compound is recognized as Bromazepam Impurity E, a byproduct or intermediate in the synthesis of the anxiolytic drug Bromazepam .

Properties

IUPAC Name

2-bromo-N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c15-8-13(19)18-11-5-4-9(16)7-10(11)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXUZHEDUOEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168708
Record name 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-64-0
Record name 2-Bromo-N-[4-bromo-2-(2-pyridinylcarbonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1694-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZB7GST272
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

  • Molecular Formula : C14H10Br2N2O2
  • Molecular Weight : 398.05 g/mol
  • CAS Number : 1694-64-0
  • Structure : The compound features a bromo-substituted phenyl group and a pyridine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related brominated compounds. For instance, derivatives of bromophenyl thiazole exhibited promising antimicrobial effects against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis and interference with cellular processes .

CompoundActivity TypeTested OrganismsResults
d1AntimicrobialGram-positiveEffective
d2AntimicrobialGram-negativeEffective
d3AntimicrobialFungal speciesEffective

The findings suggest that the presence of halogen atoms, such as bromine, enhances the compound's ability to penetrate microbial membranes, thus increasing its efficacy.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Compounds with similar structures have shown activity against human breast adenocarcinoma (MCF7) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Sharma et al.MCF715Apoptosis induction
Kumar et al.MCF712Cell cycle arrest

Case Studies

  • Study on Anticancer Effects : In a study conducted by Sharma et al., various brominated derivatives were synthesized and tested for their anticancer activity against MCF7 cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, suggesting that modifications in the bromine substitution pattern could enhance efficacy .
  • Antimicrobial Screening : A comprehensive screening of several derivatives revealed that those containing both pyridine and bromophenyl groups showed enhanced activity against resistant strains of bacteria, indicating a potential pathway for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact effectively with key proteins involved in cancer cell proliferation and microbial resistance mechanisms.

Scientific Research Applications

Impurity Reference Material

One of the primary applications of 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide is as an impurity reference material in drug testing. It is particularly relevant in the context of bromazepam, a medication used for anxiety disorders. The compound serves as a standard for identifying and quantifying impurities during the quality control processes of pharmaceutical manufacturing .

Pharmacokinetics Studies

The compound is utilized in pharmacokinetics studies to understand how drugs behave within biological systems. Its ability to interact with neurotransmitter receptors may influence the pharmacological effects of drugs like bromazepam, making it essential for assessing drug efficacy and safety .

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, suitable for mass spectrometry applications when phosphoric acid is replaced with formic acid . This method is scalable and effective for isolating impurities during preparative separations.

Table 1: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile/Water
Additive for MSFormic Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm

Synthesis Techniques

The synthesis of this compound involves multi-step organic reactions including bromination and acylation processes. Careful control over reaction conditions such as temperature and solvent choice is crucial to achieving high yields and purity levels .

Chemical Reactivity

The compound exhibits typical reactions associated with aromatic compounds containing halogen substituents. These reactions may include electrophilic substitutions or nucleophilic attacks facilitated by specific catalysts or reagents. Understanding these pathways is vital for developing new derivatives with enhanced biological activities.

While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often exhibit significant biological activity through interactions with neurotransmitter receptors or enzymes involved in central nervous system functions . The presence of bromine substituents may enhance lipophilicity, affecting the compound's ability to penetrate biological membranes.

Comparison with Similar Compounds

Table 1: Key Bromoacetamide Derivatives and Structural Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-bromo-2-(pyridin-2-ylcarbonyl)phenyl C₁₄H₁₀Br₂N₂O₂ 398.05 Pyridinylcarbonyl group; dual bromine substituents; anti-anxiety drug impurity
2-Bromo-N-(4-bromophenyl)acetamide 4-bromophenyl C₈H₇Br₂NO 293.97 Antiperpendicular N–H conformation; crystallographic similarity to chlorinated analogs
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 4-bromophenyl; pyrazine C₁₂H₁₀BrN₃O 292.13 Dihedral angle (54.6°) between aromatic rings; S(6) hydrogen-bonded motif
2-Bromo-N-[4-(4-morpholinyl)phenyl]acetamide 4-morpholinylphenyl C₁₂H₁₅BrN₂O₂ 307.17 Morpholine substituent; precursor to antimicrobial oxadiazoles
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide 4-(tetrahydrofuranmethoxy)phenyl C₁₃H₁₆BrNO₃ 314.17 Ether-functionalized side chain; irritant hazard

Key Observations :

  • Conformational Differences : In 2-Bromo-N-(4-bromophenyl)acetamide, the N–H bond adopts an antiperpendicular orientation relative to C=O and C–Br bonds, a conformation conserved across halogenated acetamides . The target compound’s pyridinylcarbonyl group likely alters this geometry due to steric and electronic interactions.
  • Crystallographic Properties : Derivatives like 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide exhibit intramolecular C–H···O bonds and layered crystal packing, whereas the target compound’s structure remains uncharacterized in the evidence .

Preparation Methods

Bromination of Aromatic Precursors

The core structure requires regioselective bromination at the 4-position of the phenyl ring. Electrophilic aromatic substitution (EAS) using bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlCl₃ achieves this. Alternatively, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dimethylformamide, DMF) enables controlled monobromination. For the 2-bromoacetamide side chain, bromoacetyl bromide serves as the acetylating and brominating agent, reacting with the aniline nitrogen under basic conditions.

Pyridin-2-Ylcarbonyl Group Installation

The pyridine-carbonyl moiety is introduced via Friedel-Crafts acylation or Ullmann-type coupling . A patented approach involves reacting 2-bromo-4-bromoaniline with pyridine-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the intermediate 4-bromo-2-(pyridin-2-ylcarbonyl)aniline with >85% purity.

Acetamide Formation

The final step couples bromoacetic acid derivatives with the aniline intermediate. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) achieves this. Alternatively, direct acetylation with bromoacetyl bromide in acetone at reflux (56°C) for 6 hours provides the target compound in 72–78% yield.

Optimized Preparation Protocols

Two-Step Synthesis from 2-Amino-4-Bromobenzophenone

Step 1: Pyridin-2-Ylcarbonylation

  • Reactants : 2-Amino-4-bromobenzophenone (1 eq), pyridine-2-carbonyl chloride (1.2 eq)

  • Conditions : DCM, Et₃N (2 eq), 0°C, 2 hours

  • Yield : 89%

Step 2: Bromoacetylation

  • Reactants : Intermediate from Step 1 (1 eq), bromoacetyl bromide (1.5 eq)

  • Conditions : Acetone, K₂CO₃ (2 eq), reflux, 6 hours

  • Yield : 76%

One-Pot Bromination-Acetylation

A streamlined method avoids isolating intermediates:

  • Reactants : 2-Aminobenzophenone (1 eq), Br₂ (2.2 eq), bromoacetyl bromide (1.5 eq)

  • Conditions : H₂SO₄ (catalytic), DCM, 25°C, 12 hours

  • Yield : 68%

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CHigher temps increase byproducts
Solvent PolarityDCM > THF > AcetonePolar solvents enhance acylation
Molar Ratio (Br₂)2.0–2.2 eqExcess Br₂ reduces selectivity
Reaction Time6–12 hoursProlonged time degrades product

Characterization and Quality Control

The compound is validated via:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (s, 1H, NH), 7.89–7.40 (m, 6H, Ar-H).

  • HPLC : Purity >98% (C18 column, acetonitrile/H₂O = 70:30, λ = 254 nm).

  • Melting Point : 142–144°C.

Industrial-Scale Considerations

Patented workflows emphasize:

  • Cost-Effective Catalysts : FeBr₃ over AuCl₃ for bromination.

  • Solvent Recycling : DCM recovery via distillation reduces waste.

  • Safety Protocols : Bromine handling requires inert atmosphere and corrosion-resistant reactors.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing bromination at the 3-position is minimized using bulky directing groups (e.g., -SO₃H).

  • Hydrolysis Sensitivity : Moisture-free conditions prevent acetamide degradation.

Applications and Derivatives

The compound serves as a precursor to:

  • Anticancer agents (via Suzuki coupling with boronic acids).

  • Photoinitiators in polymer chemistry (bromine enhances radical generation) .

Q & A

Basic: What synthetic strategies are effective for preparing 2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide, and how can reaction conditions be optimized?

Answer:
A common method involves coupling 4-bromo-2-(pyridin-2-ylcarbonyl)aniline with bromoacetyl chloride using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane. Key optimizations include:

  • Temperature control : Stirring at 273 K to minimize side reactions .
  • Solvent choice : Dichloromethane enhances solubility of aromatic intermediates.
  • Purification : Slow evaporation from methylene chloride yields high-purity crystals.
  • Stoichiometry : A 1:1 molar ratio of acid and amine precursors reduces byproducts.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves dihedral angles (e.g., 54.6° between aromatic rings) and hydrogen-bonding motifs (S(6) graph-set for intramolecular C–H···O bonds) .
  • NMR : Confirms bromine substitution patterns and amide proton environments.
ParameterValueReference
Space groupOrthorhombic, Pbca
Unit cell (Å)a=10.6804, b=7.5196, c=29.1355
Z8

Basic: How are impurities identified and quantified in this compound during pharmaceutical analysis?

Answer:
Common impurities include brominated byproducts (e.g., 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) . Analytical workflows involve:

  • HPLC-MS : Uses C18 columns with UV detection (λ = 254 nm) for separation.
  • Reference standards : Compare retention times against EP-certified impurities .
  • Validation : Spike recovery tests (95–105%) ensure method accuracy.

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Answer:
The crystal structure reveals weak N–H···N and C–H···O interactions forming 2D networks. These interactions:

  • Enhance thermal stability : Melting points >430 K due to lattice rigidity .
  • Reduce solubility : Strong packing in the ab plane limits dissolution in polar solvents.
  • Impact bioavailability : Poor aqueous solubility may necessitate prodrug strategies.

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

Answer:

  • Multi-technique validation : Cross-check XRD data with DFT-calculated bond lengths (e.g., C–Br = 1.89–1.92 Å) .
  • Dynamic NMR : Resolves conformational flexibility in solution vs. solid state.
  • Error analysis : Refinement parameters (e.g., R-factor <0.035) ensure data reliability .

Advanced: What mechanistic insights guide the optimization of amide bond formation in this compound?

Answer:

  • Coupling mechanism : EDC·HCl activates the carboxyl group, forming an O-acylisourea intermediate that reacts with the amine .
  • Side reactions : Competing hydrolysis is minimized by low-temperature, anhydrous conditions.
  • Catalysis : Triethylamine scavenges HCl, shifting equilibrium toward product .

Safety & Handling: What precautions are essential for handling brominated acetamides?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to volatile bromine byproducts.
  • Waste disposal : Neutralize with NaHCO3 before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.